![molecular formula C20H21NO4 B2364259 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde CAS No. 2094554-12-6](/img/structure/B2364259.png)
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde, also known as BPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidines and has a molecular formula of C21H21NO4.
Mecanismo De Acción
The mechanism of action of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde involves the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that it is a highly reactive compound that can undergo oxidation and other chemical reactions if not handled properly.
Direcciones Futuras
There are many possible future directions for research on 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of new therapeutic applications for 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde, particularly in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde in humans.
In conclusion, 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde is a chemical compound that has shown great potential for therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Métodos De Síntesis
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-benzoylpyrrolidine-3-methanol in the presence of a base such as potassium carbonate. The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[(1-benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-8-7-15(13-22)11-19(18)25-14-16-9-10-21(12-16)20(23)17-5-3-2-4-6-17/h2-8,11,13,16H,9-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIZZOLFMGIWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)
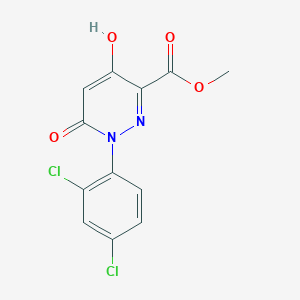
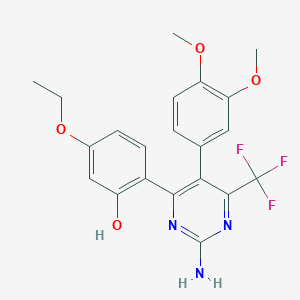
![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)
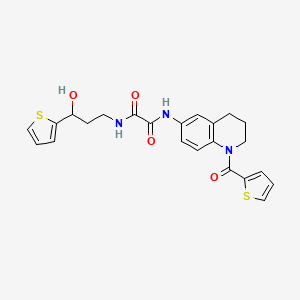
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
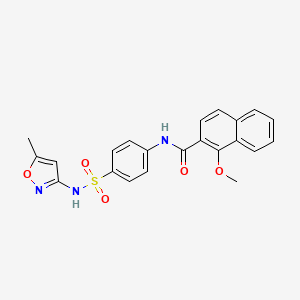
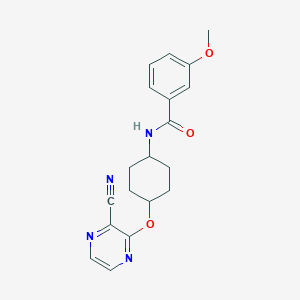
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
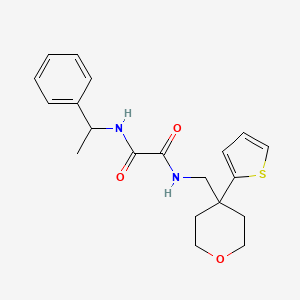
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)